2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol
Overview
Description
“2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol” is an organic compound with the molecular formula C8H6F4O . It is related to 2,2,2-Trifluoroethanol, which is a colorless, water-miscible liquid with a smell reminiscent of ethanol . Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol” can be represented by the InChI code: 1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H . This indicates that the molecule consists of a trifluoromethyl group (CF3), a fluorophenyl group (C6H4F), and a hydroxyl group (OH).Scientific Research Applications
1. Solvent in Organic Chemistry
- Application : 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is used as a specialized solvent in organic chemistry .
- Method : It is used in reactions such as the oxidations of sulfur compounds using hydrogen peroxide .
- Results : The use of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol as a solvent can effectively conduct these reactions .
2. Inhibitor of Alcohol Dehydrogenase
- Application : 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol competitively inhibits alcohol dehydrogenase .
- Method : It is used in biochemical studies to understand the function and mechanism of alcohol dehydrogenase .
- Results : The inhibition of alcohol dehydrogenase by 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol provides insights into the enzyme’s activity .
3. Solvent for Peptides and Proteins
- Application : It is an effective solvent for peptides and proteins .
- Method : It is used in NMR-based protein folding studies .
- Results : The use of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol as a solvent can aid in the study of protein structure and function .
4. Control Nucleophilic Peptide Arylation
- Application : It is used as a solvent to control nucleophilic peptide arylation .
- Method : The S N Ar arylation of peptides with perfluoroaromatics provides a route by which to install a useful chemical handle that enables both 19 F-NMR analysis and further chemical modification .
- Results : The use of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol as a solvent in peptide S N Ar reactions significantly improves nucleophile-selectivity when compared to N, N ′-dimethylformamide (DMF) .
5. Protein Denaturant
- Application : 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol acts as a protein denaturant .
- Method : It is used in biochemical studies to understand the structure and function of proteins .
- Results : The use of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol as a protein denaturant can aid in the study of protein structure and function .
6. Green Solvent in Organic Synthesis
- Application : 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is considered as an ideal solvent due to its high ionizing power, strong hydrogen bond donating ability and environmentally friendliness characteristics .
- Method : It is used in various organic synthesis reactions .
- Results : The use of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol as a solvent can effectively conduct these reactions .
properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXAHGNGZGBILK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631336 | |
Record name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol | |
CAS RN |
81577-10-8 | |
Record name | 3-Fluoro-α-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81577-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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